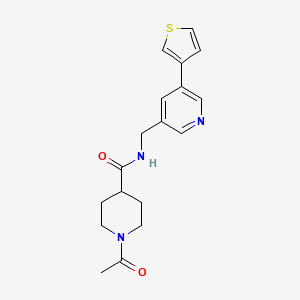

![molecular formula C21H18N4O B2728118 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea CAS No. 1235066-47-3](/img/structure/B2728118.png)

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

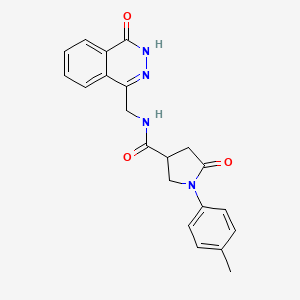

The compound is a derivative of benzimidazole, a type of organic compound that’s part of the group of heterocyclic aromatic organic compounds . Benzimidazoles are known for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . These techniques can provide information about the bonding mode and geometry of the compound .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives can vary depending on the specific compound and conditions. For instance, a Pd(II) complex derived from a benzimidazole derivative exhibited excellent antiproliferative potency against certain carcinoma cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their specific structure and substituents. For instance, some benzimidazole-based materials have been noted for their stability under ambient conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The reaction of 1-benzoyl-1-methylthio-methanol with urea or arylureas in a slightly acidic medium provides a new method for synthesizing 1, 5-disubstituted-2, 4-imidazolidinediones, including structures related to the queried compound (Jian, 1997).

Glycolurils, including derivatives of imidazole and urea, have found applications in fields like pharmacology, explosives, and supramolecular chemistry, due to their versatile chemical properties (Kravchenko, Baranov, & Gazieva, 2018).

Novel imidazole derivatives, including those similar to the queried compound, have been synthesized and characterized, showing potential in antibacterial activities and interactions with proteins (Smitha et al., 2018).

Catalytic and Chemical Reactions

The Pd(OAc)2/[mmim]I catalyst system has been applied in oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating the catalytic versatility of urea derivatives (Peng et al., 2008).

Imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas show high affinity for the GABAA/benzodiazepine receptor complex, highlighting the therapeutic potential of urea-imidazole derivatives (Jacobsen et al., 1996).

Gold(I)-catalyzed cascade reactions of urea-substituted alcohols result in 1H-imidazo[1,5-a]indol-3(2H)-ones, showing the utility of urea compounds in complex organic syntheses (Wang et al., 2014).

Medical and Biological Applications

Urea derivatives demonstrate antimicrobial activities, indicating their potential use in medical and biological fields (Patel et al., 2010).

Room temperature hydroamination of N-alkenyl ureas catalyzed by a gold(I) complex yields nitrogen heterocycles, useful in pharmaceutical research (Bender & Widenhoefer, 2006).

Mecanismo De Acción

The exact mechanism of action would depend on the specific functional groups present in the compound and their interactions with biological targets. For example, some benzimidazole derivatives have been found to inhibit certain enzymes or interact with various receptors, leading to their therapeutic effects .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its specific chemical structure. Factors such as solubility, stability, and the presence of certain functional groups can influence these properties .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-14-6-10-16(11-7-14)22-21(26)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,24,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPSCJQOMRIOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)

![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)